molecular formula C21H31NO3S B1327352 Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate CAS No. 898782-68-8

Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate

Cat. No.: B1327352
CAS No.: 898782-68-8
M. Wt: 377.5 g/mol
InChI Key: DUHWTYQBTBHJQL-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate (CAS: 898782-68-8) is a synthetic organic compound with the molecular formula C21H31NO3S and a molecular weight of 377.54 g/mol . Structurally, it features:

  • An octanoate ester backbone with a ketone group at the 8-position.
  • A phenyl ring substituted at the ortho (2-) position with a thiomorpholinomethyl group.
  • Thiomorpholine, a sulfur-containing heterocycle, which distinguishes it from morpholine analogs.

This compound is primarily used in research settings, particularly in medicinal chemistry and radiopharmaceutical synthesis, as indicated by its role as a precursor in fluorination reactions .

Properties

IUPAC Name

ethyl 8-oxo-8-[2-(thiomorpholin-4-ylmethyl)phenyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3S/c1-2-25-21(24)12-6-4-3-5-11-20(23)19-10-8-7-9-18(19)17-22-13-15-26-16-14-22/h7-10H,2-6,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHWTYQBTBHJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643855
Record name Ethyl 8-oxo-8-{2-[(thiomorpholin-4-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-68-8
Record name Ethyl η-oxo-2-(4-thiomorpholinylmethyl)benzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-oxo-8-{2-[(thiomorpholin-4-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step-by-Step Mechanism:

  • Formation of β-Hydroxyketone :

    • A base deprotonates the ketone, generating an enolate ion that attacks the aldehyde carbonyl group.
    • The resulting β-hydroxyketone undergoes dehydration to form an α,β-unsaturated ketone.
  • Reduction :

    • The unsaturated ketone is reduced to a saturated alcohol using NaBH4 or LiAlH4.
  • Thiolation :

    • The alcohol reacts with thiomorpholine in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide).
  • Esterification :

    • The carboxylic acid group reacts with ethanol under acidic conditions to yield the ethyl ester.

Challenges in Synthesis

  • Side Reactions : Competing reactions such as over-reduction or polymerization can reduce yield.
  • Purity Issues : Impurities from incomplete thiolation or esterification steps may require extensive purification.
  • Reagent Sensitivity : Thiomorpholine derivatives are sensitive to moisture, necessitating anhydrous conditions.

Experimental Data

Example Yield Data:

Reaction Step Yield (%)
Aldol Condensation ~85
Reduction ~90
Thiolation ~75
Esterification ~80

Physical Properties:

Property Value
Molecular Weight 377.54 g/mol
Melting Point Not reported
Solubility Soluble in organic solvents like ethanol and DMSO

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted thiomorpholine derivatives.

Scientific Research Applications

Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their differentiating features:

Compound Name Molecular Formula Molecular Weight Heterocycle Substituent Position Key Properties/Applications Evidence
Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate C21H31NO3S 377.54 Thiomorpholine (S-containing) 2- (ortho) Precursor in fluorination; potential bioactivity due to sulfur
Ethyl 8-oxo-8-[4-(pyrrolidinomethyl)phenyl]octanoate C21H31NO3 345.48 Pyrrolidine (5-membered, N-only) 4- (para) Smaller heterocycle; higher lipophilicity
Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate C22H33NO3 359.51 Piperidine (6-membered, N-only) 3- (meta) Larger heterocycle; altered steric effects
Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate (discontinued) C21H31NO3 345.48 Pyrrolidine 2- (ortho) Positional isomer; discontinued due to synthesis challenges
Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate C21H31NO3S 377.54 Thiomorpholine 4- (para) Para-substitution may enhance binding affinity in target proteins

Structural and Functional Differences

Heterocyclic Modifications
  • Thiomorpholine vs. This may enhance interactions with biological targets, such as enzymes or receptors .
  • Ring Size : Pyrrolidine (5-membered) and piperidine (6-membered) differ in conformational flexibility. Piperidine’s larger ring may reduce steric hindrance in certain synthetic pathways .
Substituent Position
  • Ortho (2-) vs. Para-substituted analogs (e.g., ) may exhibit improved target engagement due to reduced steric bulk .
Ester Stability
  • The octanoate ester group is common across analogs. Ethyl esters like ethyl octanoate are known for moderate stability, with degradation observed under prolonged storage (e.g., 18.83% loss at 4°C over 3 months in beer matrices) . However, the complex structure of the target compound likely enhances stability compared to simpler esters .

Discontinued Analogs

  • Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate () was discontinued due to byproduct formation during nucleophilic aromatic substitution, highlighting the synthetic challenges of ortho-substituted analogs .

Biological Activity

Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate, with the chemical formula C21H31NO3SC_{21}H_{31}NO_3S and CAS number 898782-68-8, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Weight : 377.54 g/mol
  • Purity : >95%
  • Boiling Point : Not specified
  • Density : 1.102 g/cm³
  • Refractive Index : 1.544

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets.

  • Lipophilicity : The octanoate moiety enhances lipophilicity, facilitating cell membrane penetration.
  • Thiomorpholine Group : This group may play a critical role in modulating enzyme activity or receptor binding, potentially influencing neurotransmitter systems or inflammatory pathways.

Pharmacological Effects

Recent studies have indicated several pharmacological effects associated with this compound:

  • Antimicrobial Activity : this compound has shown promising antimicrobial properties against various bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL
  • Anti-inflammatory Effects : Preliminary in vitro studies suggest that the compound may reduce pro-inflammatory cytokine production, indicating potential use in treating inflammatory disorders.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. Results demonstrated significant inhibition of growth at concentrations as low as 16 µg/mL for S. aureus, suggesting its potential as a therapeutic agent in infections caused by resistant strains.
  • Inflammation Model :
    In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages, highlighting its anti-inflammatory potential.

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